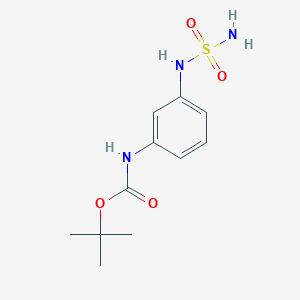

Tert-butyl (3-(sulfamoylamino)phenyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl (3-(sulfamoylamino)phenyl)carbamate is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound is known for its role in various chemical reactions and its applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3-(sulfamoylamino)phenyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-(sulfamoylamino)phenylamine. The reaction is carried out under mild conditions, often using a dehydrating agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate bond . The reaction can be represented as follows:

tert-Butyl carbamate+3-(sulfamoylamino)phenylamine→tert-butyl (3-(sulfamoylamino)phenyl)carbamate

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions: Tert-butyl (3-(sulfamoylamino)phenyl)carb

Actividad Biológica

Tert-butyl (3-(sulfamoylamino)phenyl)carbamate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. Its biological activity has been explored in various studies, particularly concerning its effects on neurodegenerative diseases and its mechanism of action as an inhibitor of key enzymes involved in disease progression.

The compound functions primarily as an inhibitor of β-secretase and acetylcholinesterase , which are critical in the pathogenesis of Alzheimer's disease (AD). By inhibiting these enzymes, the compound may prevent the aggregation of amyloid-beta peptides, which are implicated in neurodegeneration.

In vitro Studies

Research indicates that this compound exhibits moderate protective effects against cell death induced by amyloid-beta (Aβ) in astrocyte cultures. Specifically, it reduces the levels of pro-inflammatory cytokines such as TNF-α and decreases oxidative stress markers like malondialdehyde (MDA) in treated cells.

- Cell Viability : In astrocyte cultures treated with Aβ, the compound reduced cell death by approximately 20% compared to untreated controls .

- Cytokine Production : While TNF-α production was decreased, levels of IL-6 remained unchanged, suggesting a selective modulation of inflammatory pathways .

In vivo Studies

In animal models, particularly those induced with scopolamine to mimic AD symptoms, the compound showed a reduction in β-secretase activity and Aβ levels, although not significantly different from control treatments like galantamine. This suggests that while the compound has potential, its efficacy may be limited by bioavailability in the central nervous system .

Data Summary Table

| Study Type | Findings | Statistical Significance |

|---|---|---|

| In vitro | 20% reduction in astrocyte death | p < 0.05 vs. Aβ alone |

| In vitro | Decreased TNF-α levels | Not statistically significant |

| In vivo | Reduced β-secretase activity | No significant difference vs. galantamine |

Case Studies

- Astrocyte Protection : A study demonstrated that treatment with this compound resulted in a significant decrease in oxidative stress markers when compared to untreated groups exposed to Aβ .

- Neuroprotective Effects : Another investigation highlighted the compound's ability to mitigate cognitive deficits in scopolamine-treated rats, although results were less pronounced than those achieved with established treatments like galantamine .

Propiedades

Fórmula molecular |

C11H17N3O4S |

|---|---|

Peso molecular |

287.34 g/mol |

Nombre IUPAC |

tert-butyl N-[3-(sulfamoylamino)phenyl]carbamate |

InChI |

InChI=1S/C11H17N3O4S/c1-11(2,3)18-10(15)13-8-5-4-6-9(7-8)14-19(12,16)17/h4-7,14H,1-3H3,(H,13,15)(H2,12,16,17) |

Clave InChI |

USDHYXGSAYUYPK-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)OC(=O)NC1=CC(=CC=C1)NS(=O)(=O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.